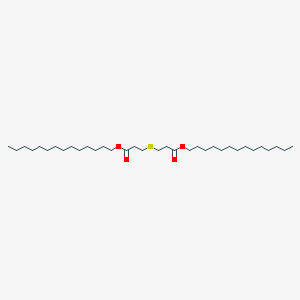

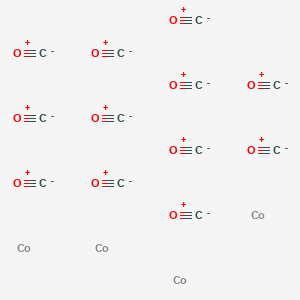

Cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahedro

Overview

Description

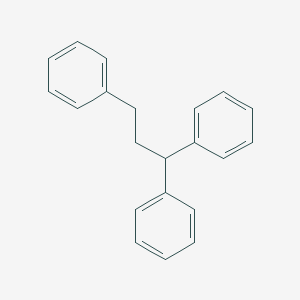

The research on cobalt coordination compounds has led to the synthesis and structural characterization of various cobalt complexes. In the first study, a cobalt(II) compound with the formula Co(Cx)3Na6H2O was synthesized, which crystallizes in the trigonal system. The cobalt ion is in a slightly distorted octahedral environment, coordinated to six oxygen atoms from three Cinoxacinate ions . Another study reported on alpha-type cobalt hydroxide, where a portion of the Co(II) in octahedral sites is replaced by tetrahedrally coordinated Co(II). This phase exhibits a green/blue color and is characterized by Rietveld refinement and X-ray absorption spectroscopy . Lastly, a novel S-bridged tetracobalt(III) complex was synthesized, which forms two pairs of racemic isomers. These isomers were separated and characterized, revealing a boat-type metal array linked by sulfur bridges and a unique chromophore arrangement .

Synthesis Analysis

The synthesis of cobalt coordination compounds involves various strategies. In the case of the Co(Cx)3Na6H2O compound, the synthesis likely involves the reaction of cobalt(II) salts with Cinoxacinate ions under specific conditions to form the anionic monomeric units that crystallize in the trigonal system . For the alpha-type cobalt hydroxide, the synthesis might include intercalation of chloride ions into the hydroxide lattice, leading to the formation of tetrahedrally coordinated Co(II) sites . The tetracobalt(III) complex was prepared by reacting a nickel(II) complex with cobalt(III) salts, resulting in ligand transfer and the formation of a complex with sulfur bridges .

Molecular Structure Analysis

The molecular structures of these cobalt complexes are diverse and exhibit different coordination geometries. The Co(Cx)3Na6H2O compound features a cobalt ion in a distorted octahedral coordination with oxygen atoms . The alpha-type cobalt hydroxide shows a mix of octahedral and tetrahedral coordination environments for the cobalt ions, which is less common and contributes to the material's color . The tetracobalt(III) complex displays a complex boat-type metal array with sulfur bridges, where the cobalt atoms have different chromophores, indicating a rich structural chemistry .

Chemical Reactions Analysis

The studies do not provide detailed chemical reaction mechanisms, but they do imply that the coordination chemistry of cobalt is versatile and can lead to various types of bonding and complex formation. The synthesis of these compounds likely involves redox reactions, ligand exchange, and crystallization processes that are typical in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of these cobalt complexes are inferred from their structures and spectroscopic data. The Co(Cx)3Na6H2O compound's crystal structure suggests stability in the solid state and potential reactivity with other ligands due to the presence of chelated Cinoxacinate ions . The alpha-type cobalt hydroxide's mixed coordination environment could affect its intercalation chemistry and magnetic properties . The tetracobalt(III) complex's unique sulfur bridges and chromophores suggest specific optical and electronic properties, which could be explored for catalysis or material science applications .

Scientific Research Applications

-

Biomedicine

- Cobalt nanoparticles (CoNPs) have exceptional catalytic, magnetic, electronic, and chemical properties. Their nano size and developed surface open a wide range of applications in biomedicine .

- Environmentally friendly synthesis methods are used to synthesize CoNPs with various properties, such as size, zeta potential, surface area, and magnetic properties .

- CoNPs can be used from water purification, cytostatic agents against cancer to theranostic and diagnostic agents. Moreover, CoNPs also can be used as contrast agents in magnetic resonance imaging and photoacoustic methods .

-

Electrochemical and Pseudocapacitance Performance

- Cobalt-based electroactive compounds have excellent theoretical capacitance quantities, chemical stability, thermal, lower cost, and ready availability .

- Different compounds with Co are synthesized, characterized, and their performance is discussed in detail .

- These remarkable results demonstrate the exciting commercial potential for high-performance, environmentally friendly, and low-cost electrical energy storage devices based on different compounds of Co .

-

Synthesis and Characterization of Cobalt Ferrite Nanoparticles

-

Ditching Cobalt for Carbon in Lithium-Ion Batteries

- A recent study explores an organic, cobalt-free cathode option for building sustainable batteries that can maintain the power and stability of traditional lithium-ion .

- The team used bis-tetraaminobenzoquinone (TAQ) for their organic electrode. TAQ is a fused conjugated molecule with a layered solid-state structure, characterized by a dense arrangement of redox-active carbonyl and imine groups on a conjugated backbone .

- Results showed that the optimized cathode stored and delivered a higher energy density than most cobalt-based cathodes, and it could charge–discharge in as little as 6 minutes .

-

Cobalt Nanoferrites

- Cobalt nanoferrites are one of the most commonly used ferrites and have a wide range of applications .

- The selection of routes to prepare these nanoferrites was found to be dependent on the required properties of materials to be synthesized .

- Owing to its exceptional characteristics, the cobalt nanoferrites have been found to be immensely utilized in multiple areas of applications such as microwave devices, MRI (magnetic resonance imaging), and hyperthermia .

-

Biomedicine

- The nano size and developed surface open a wide range of applications of cobalt nanoparticles in biomedicine .

- The present review assessed the current environmentally friendly synthesis methods used to synthesize CoNPs with various properties, such as size, zeta potential, surface area, and magnetic properties .

-

High-Performance Potassium-Ion Batteries

- Potassium-ion batteries (KIBs) are regarded as one of the most promising replacements for lithium-ion batteries because of their low cost and high performance .

- Given their high theoretical specific capacity, cobalt-based compounds have been extensively investigated as an anode material .

- This review systematically summarizes the recent states of cobalt-based anode materials in KIBs starting at the potassium storage mechanism, followed by strategies and applications to improve the electrochemical performance .

-

Next-Generation Batteries

- A recent study explores an organic, cobalt-free cathode option for building sustainable batteries that can maintain the power and stability of traditional lithium-ion .

- The team used bis-tetraaminobenzoquinone (TAQ) for their organic electrode .

- Results showed that the optimized cathode stored and delivered a higher energy density than most cobalt-based cathodes, and it could charge–discharge in as little as six minutes .

Safety And Hazards

properties

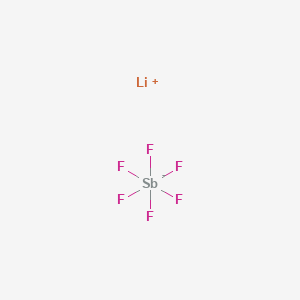

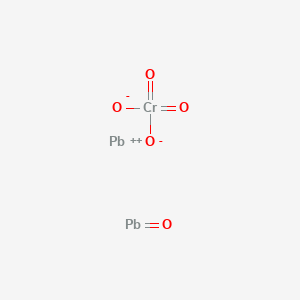

IUPAC Name |

carbon monoxide;cobalt | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.4Co/c12*1-2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFAWOSEDSLYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co].[Co].[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Co4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Tetracobalt dodecacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahedro | |

CAS RN |

17786-31-1 | |

| Record name | Tri-μ-carbonylnonacarbonyltetracobalt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)

![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)

![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)